

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Ethylbenzoic Acid

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Compound of Interest

Compound Name: 2-Ethylbenzoic acid

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This in-depth guide provides a detailed overview of the spectroscopic data for **2-Ethylbenzoic acid**, a key intermediate in various chemical syntheses. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectroscopic Data of 2-Ethylbenzoic Acid

The structural elucidation of **2-Ethylbenzoic acid** ($C_9H_{10}O_2$) relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: 1H NMR Spectroscopic Data for **2-Ethylbenzoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~10-12	Singlet (broad)	1H	-	-COOH
~7.9-8.1	Doublet	1H	~7.5	Ar-H (ortho to -COOH)
~7.2-7.5	Multiplet	3H	-	Ar-H
~2.8-3.0	Quartet	2H	~7.5	-CH ₂ -
~1.2-1.4	Triplet	3H	~7.5	-CH ₃

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values should be obtained from a spectral database such as the Spectral Database for Organic Compounds (SDBS).

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethylbenzoic Acid**

Chemical Shift (δ) ppm	Assignment
~172	-COOH
~142	Ar-C (quaternary, attached to -CH ₂ CH ₃)
~132	Ar-C (quaternary, attached to -COOH)
~131	Ar-CH
~130	Ar-CH
~128	Ar-CH
~126	Ar-CH
~26	-CH ₂ -
~16	-CH ₃

Note: Predicted values. PubChem indicates that ^{13}C NMR data for **2-Ethylbenzoic acid** is available in SpectraBase.[1]

Table 3: IR Spectroscopic Data for **2-Ethylbenzoic Acid**

Wavenumber (cm^{-1})	Intensity	Assignment
~2500-3300	Broad	O-H stretch (carboxylic acid)
~2970, 2870	Medium	C-H stretch (aliphatic)
~3050	Medium	C-H stretch (aromatic)
~1680-1710	Strong	C=O stretch (carboxylic acid)
~1600, 1470	Medium-Strong	C=C stretch (aromatic ring)
~1420	Medium	O-H bend (in-plane)
~1290	Strong	C-O stretch (carboxylic acid)
~920	Broad, Medium	O-H bend (out-of-plane)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Note: Predicted values based on characteristic infrared absorption frequencies. The NIST WebBook is a valuable resource for IR spectra of organic compounds.

Table 4: Mass Spectrometry Data for **2-Ethylbenzoic Acid**

m/z	Relative Intensity (%)	Assignment
150	~50	[M] ⁺ (Molecular Ion)
133	~10	[M - OH] ⁺
122	~20	[M - C ₂ H ₄] ⁺ or [M - CO] ⁺
105	~100	[M - COOH] ⁺ or [C ₆ H ₄ CH ₂ CH ₃] ⁺
91	~30	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~25	[C ₆ H ₅] ⁺

Note: Predicted fragmentation pattern. The molecular weight of **2-Ethylbenzoic acid** is 150.17 g/mol. [1] Mass spectra can be found in databases such as the NIST Chemistry WebBook and SpectraBase.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Ethylbenzoic acid** for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Spectral Width: 0-15 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-220 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **2-Ethylbenzoic acid** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:

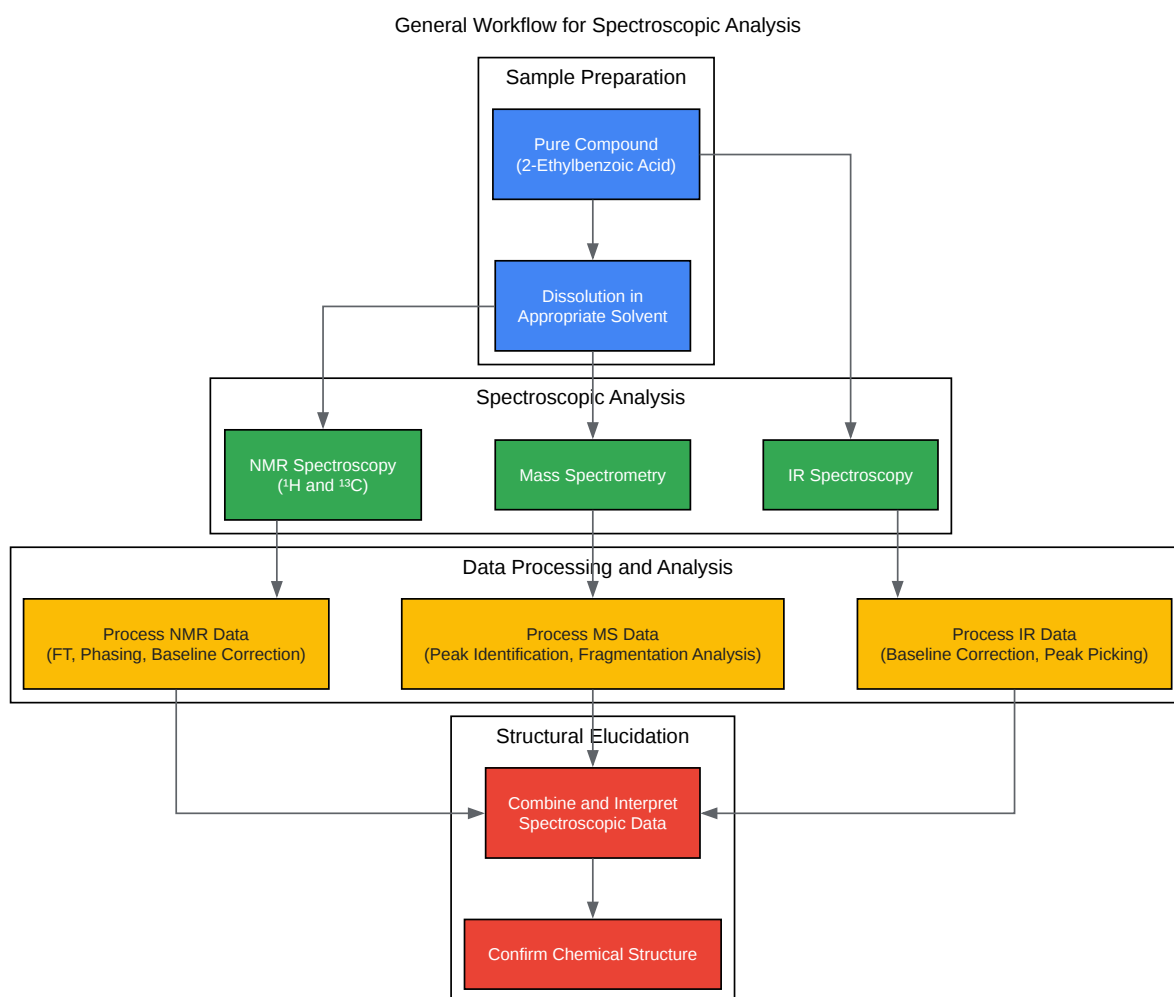
- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.

3. Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
 - Dissolve a small amount of **2-Ethylbenzoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane).
 - The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
- Instrument Parameters (GC-MS):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-400.
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethylbenzoic acid**.



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Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.

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References

- 1. 2-Ethylbenzoic acid | C₉H₁₀O₂ | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
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